4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecane
Overview
Description
4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecane is a chemical compound with the molecular formula C9H18N2O and a molecular weight of 170.25 g/mol It is a spiro compound, characterized by a unique structure where two rings are connected through a single atom
Preparation Methods
The synthesis of 4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecane typically involves the reaction of appropriate precursors under controlled conditions. One common synthetic route includes the cyclization of a suitable diamine with an epoxide . Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecane undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Scientific Research Applications
4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including interactions with various biological targets.
Mechanism of Action
The mechanism of action of 4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecane involves its interaction with molecular targets such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. Specific pathways involved in its mechanism of action are still under investigation .
Comparison with Similar Compounds
4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecane can be compared with other spiro compounds such as:
4-Boc-1-oxa-4,9-diazaspiro[5.5]undecane: This compound has a similar spiro structure but with different substituents, leading to distinct chemical properties.
4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane: These derivatives are studied for their dual activity as ligands for specific receptors.
This compound dihydrochloride: This is a salt form of the compound, which may have different solubility and stability properties.
Properties
IUPAC Name |
4-methyl-1-oxa-4,9-diazaspiro[5.5]undecane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c1-11-6-7-12-9(8-11)2-4-10-5-3-9/h10H,2-8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZNCLIDEUSKTII-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCOC2(C1)CCNCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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